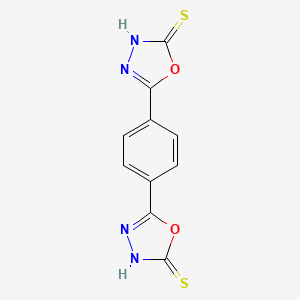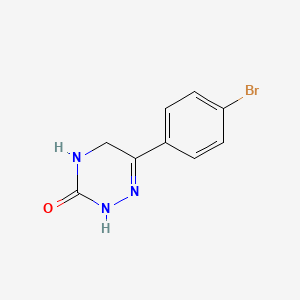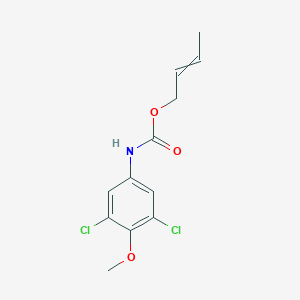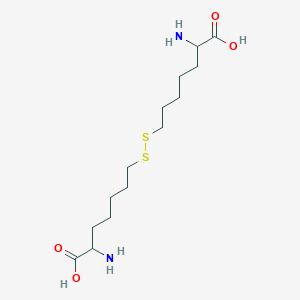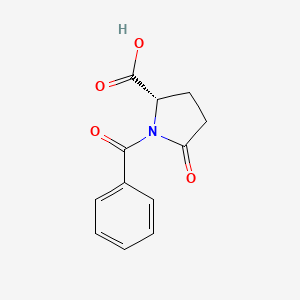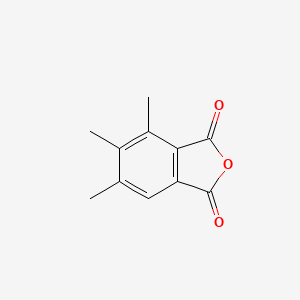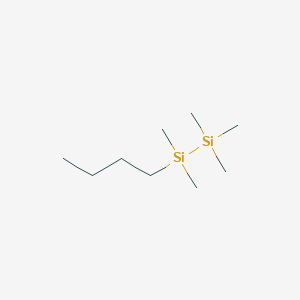
1-Butyl-1,1,2,2,2-pentamethyldisilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Butyl-1,1,2,2,2-pentamethyldisilane is an organosilicon compound with the molecular formula C9H24Si2 It is characterized by the presence of a butyl group attached to a disilane backbone, which is further substituted with five methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butyl-1,1,2,2,2-pentamethyldisilane typically involves the reaction of butyl lithium with chloropentamethyldisilane. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent the reaction with moisture or oxygen. The reaction proceeds as follows:
C4H9Li+ClSi(CH3)2Si(CH3)3→C4H9Si(CH3)2Si(CH3)3+LiCl
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-Butyl-1,1,2,2,2-pentamethyldisilane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silyl hydrides.
Substitution: The butyl group or the methyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Silyl hydrides.
Substitution: Various substituted silanes depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
1-Butyl-1,1,2,2,2-pentamethyldisilane has several applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds.
Medicine: Investigated for its potential use in drug delivery systems due to its unique chemical properties.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-Butyl-1,1,2,2,2-pentamethyldisilane involves its interaction with various molecular targets and pathways. The compound can act as a reducing agent, donating electrons to other molecules. It can also participate in substitution reactions, where it replaces one functional group with another. The specific pathways involved depend on the nature of the reaction and the reagents used.
Vergleich Mit ähnlichen Verbindungen
1-Butyl-1,1,2,2,2-pentamethyldisilane can be compared with other similar compounds, such as:
- 1-Methyl-1,1,2,2,2-pentamethyldisilane
- 1-Phenyl-1,1,2,2,2-pentamethyldisilane
- 1-Chloro-1,1,2,2,2-pentamethyldisilane
Uniqueness
The uniqueness of this compound lies in its butyl group, which imparts different chemical properties compared to other similar compounds. This makes it suitable for specific applications where the butyl group plays a crucial role in the compound’s reactivity and stability.
Eigenschaften
CAS-Nummer |
81500-46-1 |
|---|---|
Molekularformel |
C9H24Si2 |
Molekulargewicht |
188.46 g/mol |
IUPAC-Name |
butyl-dimethyl-trimethylsilylsilane |
InChI |
InChI=1S/C9H24Si2/c1-7-8-9-11(5,6)10(2,3)4/h7-9H2,1-6H3 |
InChI-Schlüssel |
GDLQEGHLUVGMLW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[Si](C)(C)[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



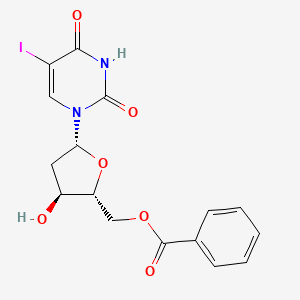
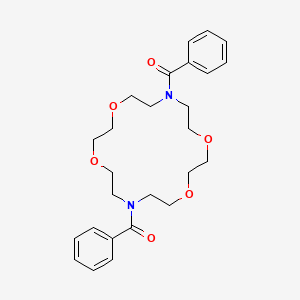
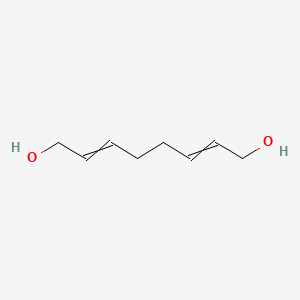
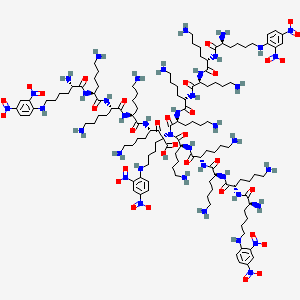
![3-Hydroxy-2-methyl-1-[4-(propan-2-yl)phenyl]propan-1-one](/img/structure/B14424800.png)

![2-Methylbicyclo[3.1.1]heptan-2-amine](/img/structure/B14424805.png)
